1-(2-bromophenyl)ethane-1-sulfonamide
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Overview
Description
1-(2-Bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-bromophenyl)ethane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenyl ethane and sulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the compound can be synthesized using similar methods but with optimized conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions: Typical reagents include sodium iodide, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Bromophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)ethane-1-sulfonamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(2-bromophenyl)ethane-1-sulfonamide and other brominated phenyl sulfonamides.
Uniqueness: The presence of the bromine atom and the specific arrangement of functional groups give it unique chemical and biological properties
Properties
CAS No. |
1249973-36-1 |
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Molecular Formula |
C8H10BrNO2S |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
IQIWTQYRAGCKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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